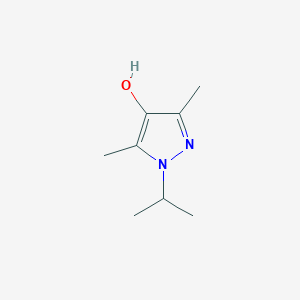

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

描述

Historical Development and Evolution of Pyrazole (B372694) Derivatives in Chemical Sciences

The journey of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883, while attempting to prepare quinoline (B57606) derivatives. This serendipitous discovery opened the floodgates to a new field of heterocyclic chemistry. Shortly after, in 1889, the parent pyrazole was synthesized by Eduard Buchner. mdpi.com The most classical and enduring method for pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648), is also attributed to Knorr's pioneering work.

Over the decades, the synthetic methodologies for accessing pyrazole derivatives have evolved significantly. Early methods often involved harsh reaction conditions and offered limited control over regioselectivity. However, the advent of modern synthetic techniques, including multicomponent reactions, transition-metal-catalyzed cross-couplings, and flow chemistry, has revolutionized the construction of the pyrazole core. These advancements have enabled the synthesis of highly functionalized and structurally diverse pyrazole libraries, accelerating the pace of drug discovery and materials science research. mdpi.com

Foundational Principles of Pyrazole Ring Systems and their Academic Relevance

The pyrazole ring is an aromatic heterocycle, fulfilling Hückel's rule with a planar structure and six delocalized π-electrons. This aromaticity imparts significant stability to the ring system. The two nitrogen atoms within the ring are not equivalent; one is a pyridine-like nitrogen (sp2 hybridized with its lone pair in an sp2 orbital) which is basic, while the other is a pyrrole-like nitrogen (sp2 hybridized with its lone pair contributing to the aromatic sextet) which is essentially non-basic. globalresearchonline.net This electronic arrangement dictates the reactivity of the pyrazole ring, with electrophilic substitution typically occurring at the C4 position. nih.govmdpi.com

A key feature of N-unsubstituted pyrazoles is their ability to exhibit tautomerism, where a proton can reside on either of the two nitrogen atoms. This phenomenon can influence the molecule's physical properties and its interactions with biological targets. The academic relevance of pyrazoles is underscored by their utility as versatile building blocks in organic synthesis and their widespread appearance in medicinally important molecules. A vast body of literature documents their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govmdpi.com

| Property | Description |

|---|---|

| Molecular Formula | C3H4N2 |

| Molar Mass | 68.08 g/mol |

| Appearance | Colorless solid |

| Melting Point | 66-70 °C |

| Boiling Point | 186-188 °C |

| Acidity (pKa) | ~14 (for the N-H proton) |

| Basicity (pKa of conjugate acid) | ~2.5 |

Positioning of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol within the Context of Substituted Pyrazole-4-ols

This compound belongs to the subclass of pyrazol-4-ols, which are characterized by a hydroxyl group at the C4 position of the pyrazole ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure allows for an informed discussion of its likely synthetic origin and potential chemical behavior.

The synthesis of pyrazol-4-ols can be approached through several strategies. A common method involves the cyclocondensation of a β-ketoester with a substituted hydrazine, followed by further chemical transformations. For this compound, a plausible synthetic route would involve the reaction of isopropylhydrazine with a suitably substituted 1,3-dicarbonyl compound, such as a derivative of acetylacetone (B45752), followed by the introduction of the hydroxyl group at the C4 position. The Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of a pyrazole, followed by oxidation (e.g., Baeyer-Villiger oxidation) and hydrolysis, represents another potential pathway. nih.gov

The substituents on the pyrazole ring—an isopropyl group at N1 and two methyl groups at C3 and C5—are expected to influence its physicochemical properties. The isopropyl and methyl groups are electron-donating and will increase the electron density of the pyrazole ring. They also enhance the lipophilicity of the molecule, which can affect its solubility and biological membrane permeability. The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological macromolecules.

| Substituent | Position | Expected Influence |

|---|---|---|

| Isopropyl | N1 | Increases lipophilicity, steric bulk |

| Methyl | C3 | Electron-donating, increases lipophilicity |

| Methyl | C5 | Electron-donating, increases lipophilicity |

| Hydroxyl | C4 | Hydrogen bonding capability, potential for further functionalization |

Current Research Trends and Future Perspectives for Pyrazol-4-ol Systems

Research into pyrazol-4-ol systems is an active and promising area of medicinal chemistry. The hydroxyl group at the C4 position serves as a versatile handle for further structural modifications, allowing for the generation of diverse libraries of compounds for biological screening. nih.gov

Current research trends indicate a strong focus on the development of pyrazol-4-ol derivatives as inhibitors of various enzymes and receptors implicated in disease. For instance, substituted pyrazoles, including those with hydroxyl functionalities, have been investigated for their potential as anti-inflammatory and antimicrobial agents. nih.gov The ability of the pyrazole scaffold to adopt specific conformations allows for the rational design of molecules that can fit into the active sites of target proteins with high affinity and selectivity.

The future for pyrazol-4-ol systems appears bright, with several avenues for exploration. The development of novel and more efficient synthetic methodologies to access these compounds will undoubtedly accelerate their investigation. Furthermore, the application of computational chemistry and machine learning in drug design is expected to play a crucial role in identifying new pyrazol-4-ol derivatives with enhanced biological activities and favorable pharmacokinetic profiles. The unique substitution pattern of this compound, with its combination of alkyl groups, could be of interest in the context of tuning the lipophilicity and steric profile of potential drug candidates to optimize their interaction with specific biological targets. As our understanding of the molecular basis of diseases continues to grow, the versatile pyrazol-4-ol scaffold is well-positioned to remain a valuable platform for the discovery of new medicines.

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethyl-1-propan-2-ylpyrazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5(2)10-7(4)8(11)6(3)9-10/h5,11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVAVBZCFKLSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487838-04-9 | |

| Record name | 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1 Isopropyl 3,5 Dimethyl 1h Pyrazol 4 Ol and Analogous Structures

Established Approaches for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods having been developed and refined over more than a century. These approaches typically involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Cyclocondensation Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Compounds

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. google.com This reaction is versatile, generally high-yielding, and allows for the introduction of substituents at various positions on the pyrazole ring by choosing appropriately substituted starting materials.

The reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) is a well-established method for the synthesis of 3,5-dimethylpyrazole (B48361). google.comorgsyn.orgyoutube.com The reaction proceeds by initial nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The use of hydrazine sulfate (B86663) in an aqueous alkali solution is often preferred as the reaction with hydrazine hydrate can be vigorous. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Acetylacetone | Hydrazine Sulfate/NaOH | 3,5-Dimethylpyrazole | Aqueous, 15°C | 77-81% |

| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | Acid catalyst, Water, 50°C | >90% |

Synthesis via α,β-Unsaturated Carbonyl Compounds and Enones

An alternative strategy for constructing the pyrazole ring involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or enones. This method also leads to the formation of the pyrazole core, often proceeding through a pyrazoline intermediate which is subsequently oxidized to the corresponding pyrazole. The regioselectivity of this reaction can be influenced by the substitution pattern of the enone and the reaction conditions.

One-Pot and Multicomponent Reaction Strategies for Polysubstituted Pyrazoles

Modern synthetic chemistry has increasingly focused on the development of one-pot and multicomponent reactions (MCRs) to enhance efficiency and reduce waste. These strategies allow for the synthesis of complex molecules, such as polysubstituted pyrazoles, in a single synthetic operation without the need for isolating intermediates. An efficient one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles involves the condensation of a substituted aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. researchgate.net These methods are highly valued for their ability to generate molecular diversity and are amenable to the construction of libraries of pyrazole derivatives.

Advanced Methodologies for the Targeted Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol

The synthesis of the specifically substituted this compound requires a more tailored approach than the general methods described above. This involves either the use of specifically substituted starting materials or the regioselective functionalization of a pre-formed pyrazole core.

Regioselective Functionalization for N1-Isopropyl Substitution

The introduction of an isopropyl group at the N1 position of a pyrazole ring can be achieved through N-alkylation of a pre-existing pyrazole. The regioselectivity of this alkylation is a critical consideration, as unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The outcome of the alkylation is influenced by several factors, including the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.

For a 3,5-disubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying the alkylation process. However, for a 3-substituted pyrazole, the alkylation can occur at either nitrogen. A systematic study of the N-substitution of 3-substituted pyrazoles has shown that regioselective N1-alkylation can be achieved using K2CO3 in DMSO. researchgate.net In the context of synthesizing this compound, a potential strategy would involve the initial synthesis of 3,5-dimethyl-1H-pyrazol-4-ol, followed by its N-isopropylation. The steric bulk of the isopropyl group may favor its introduction at the less hindered nitrogen atom. A magnesium-catalyzed alkylation of 3-substituted pyrazoles has been developed to provide N2-alkylated regioisomers with high selectivity. thieme-connect.com

| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | Product |

| 3-Substituted Pyrazole | Isopropyl Halide | K2CO3/DMSO | N1-Isopropyl-3-substituted-pyrazole |

| 3-Substituted Pyrazole | α-bromoacetates | MgBr2 | N2-alkylated pyrazole |

Introduction of Methyl Groups at C3 and C5 of the Pyrazole Ring

The introduction of methyl groups at the C3 and C5 positions of the pyrazole ring is most straightforwardly accomplished by using a 1,3-dicarbonyl compound that already contains these methyl groups. As previously mentioned, acetylacetone (2,4-pentanedione) is the ideal and readily available precursor for this purpose. The reaction of acetylacetone with a hydrazine derivative reliably yields a pyrazole with methyl groups at the 3 and 5 positions. google.comorgsyn.orgyoutube.com This approach is highly efficient and is the method of choice for accessing the 3,5-dimethylpyrazole scaffold.

A plausible, though not explicitly documented, synthetic route to this compound could involve the cyclocondensation of isopropylhydrazine with a C2-functionalized derivative of acetylacetone, such as ethyl 2-chloroacetoacetate. The resulting 4-carbethoxypyrazole could then be hydrolyzed to the corresponding carboxylic acid, which could potentially be converted to the 4-hydroxy derivative through a Curtius rearrangement followed by hydrolysis, or other functional group interconversions. Alternatively, direct hydroxylation of a pre-formed 1-isopropyl-3,5-dimethyl-1H-pyrazole at the C4 position could be explored, although electrophilic substitution at this position would need to be carefully controlled.

Synthetic Routes to Incorporate the Hydroxyl Group at C4 (Pyrazol-4-ol Moiety)

The introduction of a hydroxyl group at the C4 position of the pyrazole ring is a critical step in the synthesis of pyrazol-4-ols. Several methodologies have been developed to achieve this, primarily revolving around the choice of starting materials and subsequent chemical transformations.

A prevalent and classical approach to constructing the pyrazole ring itself is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.govnih.gov For the synthesis of this compound, the logical precursors would be pentane-2,4-dione (acetylacetone) and isopropylhydrazine. The direct condensation of these precursors typically yields 1-isopropyl-3,5-dimethyl-1H-pyrazole. To obtain the desired C4-hydroxy functionality, a modified 1,3-dicarbonyl substrate bearing a leaving group or a functional group that can be converted to a hydroxyl group at the C2 position (which becomes the C4 position of the pyrazole) is often employed.

Alternatively, direct C-H functionalization of a pre-formed pyrazole ring represents a more modern and atom-economical approach. nih.govnih.gov This can involve the direct oxidation of the C4-H bond to a C4-OH group. For instance, transition-metal-free aerobic oxidation of pyrazol-5-ones has been shown to produce 4-hydroxypyrazoles through C-H hydroxylation. researchgate.net The use of a K2CO3/dioxane system has been reported to promote this hydroxylation. researchgate.net

Another strategy involves the synthesis of a pyrazole with a functional group at the C4 position that can be subsequently converted to a hydroxyl group. For example, a 4-halopyrazole can undergo nucleophilic substitution with a hydroxide (B78521) source, or a 4-aminopyrazole could be converted to a diazonium salt and subsequently hydrolyzed to the corresponding pyrazol-4-ol. A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized, highlighting the generation of the 4-hydroxy-pyrazole moiety. nih.govresearchgate.net

Catalytic Approaches and Mechanistic Considerations in Pyrazol-4-ol Synthesis

The synthesis of pyrazol-4-ols has been significantly advanced through the development of various catalytic systems that improve efficiency, selectivity, and sustainability. Both acid and base catalysts are commonly employed in the condensation reaction between 1,3-dicarbonyls and hydrazines.

Mechanistically, the formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine proceeds through a series of condensation and cyclization steps. The initial reaction involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation, involving the remaining nitrogen atom and carbonyl group, leads to a dihydropyrazole intermediate, which then aromatizes, often through the elimination of a water molecule, to yield the pyrazole ring.

For the direct hydroxylation of the C4 position, catalytic C-H activation has emerged as a powerful tool. rsc.org Palladium-catalyzed C-H functionalization has been explored for pyrazoles, although often targeting other positions or functional groups. nih.gov However, the principles can be extended to C4-hydroxylation with appropriate ligand and oxidant design. The mechanism for such reactions typically involves the coordination of the catalyst to the pyrazole ring, followed by C-H bond cleavage and subsequent oxidation to introduce the hydroxyl group.

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

| Solid Acid Catalyst | Amberlyst-70 mobt3ath.com | Pyrazole synthesis from 1,3-diketones and hydrazines | Recyclable, non-toxic, thermally stable, easy work-up. mobt3ath.com |

| Nanocatalyst | Ag/La-ZnO core–shell nih.gov | One-pot, four-component pyrazole synthesis | High catalytic efficiency, high yields, short reaction times, reusable. nih.gov |

| Photocatalyst | Visible-light photocatalysis | Aerobic annulation for pyrazole synthesis | Green and efficient, uses air as the terminal oxidant. organic-chemistry.org |

| Organocatalyst | Natural Cinchona Alkaloids researchgate.net | Asymmetric hydroxylation of pyrazolones | High yields and excellent enantioselectivities for C4-hydroxylation. researchgate.net |

Sustainable Chemistry Principles in Pyrazol-4-ol Derivative Preparation

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes for pyrazole derivatives, including pyrazol-4-ols. mdpi.com The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

One of the key tenets of green chemistry is the use of environmentally benign solvents, with water being the most desirable. Aqueous synthesis of pyrazoles has been successfully demonstrated using recyclable catalysts like Amberlyst-70, which simplifies the work-up procedure and reduces the reliance on volatile organic compounds. mobt3ath.com

The development of reusable heterogeneous catalysts is another cornerstone of sustainable pyrazole synthesis. mobt3ath.com Catalysts such as silica-supported phosphorus pentoxide and various nanocatalysts offer high efficiency and can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. nih.gov

Multi-component reactions (MCRs) are inherently green as they combine several synthetic steps into a single operation, leading to higher atom economy and reduced energy consumption. nih.govresearchgate.net The one-pot synthesis of complex pyrazole derivatives through MCRs avoids the need for isolating and purifying intermediates, which minimizes solvent usage and waste generation. nih.gov

Furthermore, the use of alternative energy sources like ultrasonic radiation can promote catalyst-free synthesis of highly substituted pyrazoles, often leading to shorter reaction times and higher yields under milder conditions. researchgate.net Visible-light photocatalysis also presents a sustainable approach, utilizing light as a clean energy source to drive chemical reactions, such as the aerobic synthesis of pyrazoles. organic-chemistry.org

| Green Chemistry Principle | Application in Pyrazol-4-ol Synthesis | Example |

| Use of Safer Solvents | Aqueous reaction media | Synthesis of pyrazoles using Amberlyst-70 in water. mobt3ath.com |

| Use of Recyclable Catalysts | Heterogeneous solid acid and nanocatalysts | Ag/La-ZnO core–shell nanocatalyst for one-pot synthesis. nih.gov |

| Atom Economy | Multi-component reactions (MCRs) | Four-component synthesis of pyrano[2,3-c]pyrazoles. researchgate.netnih.gov |

| Energy Efficiency | Alternative energy sources | Ultrasonic radiation-promoted catalyst-free synthesis. researchgate.net |

| Use of Renewable Feedstocks | (Not extensively documented for this specific compound) | N/A |

| Waste Prevention | One-pot synthesis | MCRs that avoid isolation of intermediates. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of Pyrazol 4 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazol-4-ol derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework.

One-dimensional NMR spectroscopy, specifically ¹H and ¹³C NMR, offers fundamental information about the chemical environment of magnetically active nuclei within the 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol molecule.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the pyrazole (B372694) ring carbons (C3, C4, and C5) are particularly diagnostic of the electronic environment within the heterocyclic core. The carbons of the isopropyl and dimethyl substituents will also resonate at characteristic chemical shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl | CH | ~4.2 - 4.5 (septet) | ~48 - 52 |

| Isopropyl | CH₃ | ~1.4 - 1.6 (doublet) | ~22 - 24 |

| Pyrazole Ring | C3-CH₃ | ~2.1 - 2.3 (singlet) | ~10 - 12 |

| Pyrazole Ring | C5-CH₃ | ~2.0 - 2.2 (singlet) | ~8 - 10 |

| Pyrazole Ring | C4-OH | Variable (broad singlet) | - |

| Pyrazole Ring | C3 | - | ~145 - 150 |

| Pyrazole Ring | C4 | - | ~125 - 130 |

| Pyrazole Ring | C5 | - | ~135 - 140 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the structural assignments and revealing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch An HSQC spectrum would definitively link the proton signals of the isopropyl and dimethyl groups to their corresponding carbon signals. For example, the singlet for the C3-methyl protons would show a correlation to the C3-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. epfl.ch HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, the protons of the C3-methyl group would show correlations to the C3 and C4 carbons of the pyrazole ring. Similarly, the isopropyl methine proton would show correlations to the N1-neighboring carbons, C3 and C5, confirming the position of the isopropyl group on the nitrogen atom.

These advanced 2D NMR experiments, when used in concert, provide a robust and unambiguous structural elucidation of this compound. nih.gov

Pyrazol-4-ols can potentially exist in tautomeric forms, most commonly the keto-enol tautomerism involving the hydroxyl group at C4 and the adjacent ring positions. NMR spectroscopy is a powerful tool to study such dynamic processes. bohrium.com

The presence of multiple tautomers in solution would lead to a set of distinct NMR signals for each form. The relative integrals of these signals can be used to determine the equilibrium constant of the tautomeric interconversion. Furthermore, variable-temperature NMR studies can provide insights into the thermodynamics and kinetics of the tautomerization process. bohrium.com In the case of this compound, the substitution pattern generally favors the enol form. However, the possibility of keto tautomers should be considered and can be investigated using NMR techniques, including the use of different solvents which can influence the tautomeric equilibrium. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. acs.org

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the isopropyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole ring would give rise to absorptions in the 1400-1650 cm⁻¹ region.

Raman spectroscopy would also be sensitive to these vibrations, particularly the symmetric vibrations of the pyrazole ring. The combination of IR and Raman data can provide a more complete vibrational assignment and confirm the presence of key functional groups. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C / C=N (ring) | Stretching | 1400 - 1650 |

| C-O | Stretching | 1000 - 1300 |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, allowing for the confirmation of its molecular formula (C₉H₁₆N₂O).

In addition to the molecular ion peak, the mass spectrum will also show a series of fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The fragmentation pattern can provide valuable structural information. For example, the loss of a methyl group or an isopropyl group would result in characteristic fragment ions. Analysis of these fragmentation pathways can help to confirm the proposed structure.

X-ray Crystallography for Definitive Solid-State Structural Determination of Pyrazol-4-ols and Related Analogues

Crystallographic data for related pyrazole derivatives have shown that the pyrazole ring is typically planar. nih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. Understanding the solid-state structure is crucial for correlating with the spectroscopic data and for understanding the physical properties of the compound. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Volume (ų) | ~1000 |

| Z | 4 |

Note: These are hypothetical values for illustrative purposes. Actual crystallographic data would be obtained from experimental X-ray diffraction analysis.

Analysis of Molecular Conformation and Bond Geometries

The bond lengths and angles within the pyrazole ring are anticipated to be consistent with those observed in other substituted pyrazoles. Theoretical studies and X-ray diffraction data for similar compounds, such as 3,5-dimethyl-1H-pyrazole and its derivatives, provide a reliable basis for estimating these parameters. The C-C and C-N bonds within the ring will exhibit lengths intermediate between single and double bonds, indicative of aromatic character. For instance, the N1-N2 bond is expected to be around 1.35 Å, while the N2-C3 and N1-C5 bonds are typically in the range of 1.34 Å and 1.38 Å, respectively. The C3-C4 and C4-C5 bond lengths are expected to be approximately 1.40 Å and 1.38 Å, respectively.

The geometry around the substituent atoms will adopt standard conformations. The isopropyl group attached to the N1 nitrogen will have tetrahedral geometry at its central carbon, and the methyl groups at C3 and C5 will also exhibit tetrahedral geometry. The C-O bond of the hydroxyl group is expected to have a length of approximately 1.36 Å, and the C-C-O bond angle will be in the typical range for sp²-hybridized carbon atoms, around 120°.

It is important to note that while the pyrazole ring itself is planar, the isopropyl group may be oriented out of this plane, and its conformation can be influenced by steric hindrance from the adjacent methyl group at the C5 position and by crystal packing forces.

Table 1: Predicted Bond Geometries for this compound based on Analogous Pyrazole Structures

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | N1 | N2 | ~ 1.35 | |

| N2 | C3 | ~ 1.34 | ||

| C3 | C4 | ~ 1.40 | ||

| C4 | C5 | ~ 1.38 | ||

| C5 | N1 | ~ 1.38 | ||

| C4 | O1 | ~ 1.36 | ||

| Bond Angle (°) | C5 | N1 | N2 | ~ 111 |

| N1 | N2 | C3 | ~ 106 | |

| N2 | C3 | C4 | ~ 111 | |

| C3 | C4 | C5 | ~ 106 | |

| C4 | C5 | N1 | ~ 106 | |

| C3 | C4 | O1 | ~ 127 | |

| C5 | C4 | O1 | ~ 127 |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound will be significantly influenced by intermolecular interactions, particularly hydrogen bonding and potentially π-π stacking. The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the pyridine-like nitrogen atom N2 and the oxygen of the hydroxyl group) suggests a high propensity for the formation of a robust hydrogen-bonded network. nih.gov

Hydrogen Bonding:

The most prominent intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group at the C4 position. This -OH group can act as a proton donor to the N2 atom of an adjacent pyrazole molecule, forming a strong O-H···N hydrogen bond. This type of interaction is a well-established and dominant feature in the crystal structures of many pyrazole derivatives. nih.gov

The formation of these hydrogen bonds is likely to lead to the assembly of molecules into well-defined supramolecular motifs. Common arrangements observed in related pyrazole structures include dimers, trimers, tetramers, or even polymeric chains (catemers). nih.gov The specific motif adopted by this compound would depend on the steric influence of the isopropyl and dimethyl groups and the thermodynamic conditions during crystallization.

π-π Stacking:

Aromatic pyrazole rings are capable of engaging in π-π stacking interactions, which are another important factor in the stabilization of the crystal lattice. These interactions involve the overlap of the π-electron clouds of adjacent pyrazole rings. The presence of substituents on the ring can modulate the strength and geometry of these interactions.

In the case of this compound, face-to-face or offset π-π stacking between the pyrazole rings of neighboring molecules is a plausible packing feature. The centroid-to-centroid distance for such interactions in pyrazole-based systems is typically in the range of 3.5 to 4.0 Å. These interactions would likely contribute to the formation of columnar or layered structures in the solid state. The interplay between the directional hydrogen bonds and the less directional π-π stacking interactions will ultimately determine the final three-dimensional crystal architecture.

Theoretical and Computational Chemistry Investigations into the Electronic Structure and Reactivity of 1 Isopropyl 3,5 Dimethyl 1h Pyrazol 4 Ol

Quantum Chemical Methodologies (Density Functional Theory, Ab Initio Calculations) Applied to Pyrazole (B372694) Systems

Theoretical investigations into pyrazole systems, including derivatives like 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, heavily rely on quantum chemical methodologies such as Density Functional Theory (DFT) and ab initio calculations. nih.gov These methods have proven to be powerful tools for understanding the structural and electronic properties of these heterocyclic compounds.

DFT, particularly with hybrid functionals like B3LYP and M06-2X, is widely used for its balance of computational cost and accuracy. nih.govresearchgate.net These functionals are frequently paired with Pople-style basis sets, such as 6-311++G(d,p), or correlation-consistent basis sets like cc-pVTZ, to provide reliable geometries and energies. nih.govresearchgate.net DFT studies on substituted pyrazoles have successfully elucidated substituent effects on tautomeric equilibria and proton transfer barriers. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used to benchmark DFT results. nih.govias.ac.in For instance, MP2 calculations with the 6-311++G** basis set have been employed to investigate substituent effects on the tautomerism of pyrazoles, providing insights into how electron-donating or withdrawing groups influence the stability of different forms. nih.gov These high-level calculations are crucial for obtaining accurate activation energies for processes like intermolecular and intramolecular proton transfer. ias.ac.inresearchgate.net The application of these established computational approaches provides a robust framework for analyzing the specific characteristics of this compound.

Tautomeric Forms and Energetic Stability of this compound

The presence of a hydroxyl group at the 4-position of the pyrazole ring introduces the possibility of tautomerism. For this compound, this primarily involves keto-enol tautomerism, leading to different structural isomers with distinct stabilities.

Computational Assessment of Gas-Phase and Solution-Phase Tautomerism

Computational studies on analogous 4-hydroxypyrazoles have shown that the hydroxypyrazole (enol) forms are generally more stable in the gas phase. researchgate.net However, the relative stability of tautomers can be significantly influenced by the surrounding environment. encyclopedia.pub Theoretical calculations using models like the Polarizable Continuum Model (PCM) are employed to simulate the effects of different solvents. dnu.dp.ua In solution, the associations between pyrazole molecules are heavily dependent on the solvent type; polar protic solvents can favor hydrogen bonding with the solvent over the formation of pyrazole-pyrazole clusters. nih.govencyclopedia.pub For substituted pyrazoles, the electronic nature of the substituents plays a critical role; electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups stabilize another. nih.govresearchgate.net In the case of this compound, the electron-donating nature of the isopropyl and methyl groups is expected to influence the tautomeric equilibrium.

Theoretical Studies of Intramolecular and Intermolecular Proton Transfer Mechanisms

Proton transfer is a fundamental process in the chemistry of pyrazoles. Theoretical studies have revealed that intermolecular proton transfer generally has a much lower energy barrier than intramolecular transfer. encyclopedia.pub For intramolecular proton transfer, the activation energy can be around 50 kcal/mol, making it a less favorable pathway. encyclopedia.pub

Intermolecular proton transfer can occur through various mechanisms, including single or double proton transfer within dimers or trimers, or assisted by solvent molecules like water or ammonia. ias.ac.inresearchgate.net DFT and MP2 calculations have been used to determine the activation energies for these processes. For example, double proton transfer reactions in pyrazole dimers have activation energies in the range of 17-20 kcal/mol. ias.ac.inresearchgate.net Water- or ammonia-assisted proton transfer also presents a viable pathway with calculated activation energies ranging from 17 to 32 kcal/mol. ias.ac.inresearchgate.net These computational findings suggest that for this compound, intermolecular proton transfer, potentially facilitated by self-association or solvent molecules, is the predominant mechanism for tautomeric interconversion.

Conformational Analysis and Steric Effects of the Isopropyl and Methyl Substituents

The geometry and reactivity of this compound are influenced by the steric and electronic effects of its substituents. The isopropyl group at the N1 position and the methyl groups at the C3 and C5 positions introduce steric bulk that affects the molecule's conformation and its interactions with other molecules.

Computational studies on substituted pyrazoles have shown that bulky groups can dictate regioselectivity in reactions. mdpi.com Theoretical conformational analysis helps to identify the most stable arrangement of these substituent groups. For the isopropyl group, rotation around the N1-C(isopropyl) bond leads to different conformers with varying energies. researchgate.net The steric hindrance between the isopropyl group and the methyl group at the C5 position can influence the planarity of the pyrazole ring system. DFT calculations are typically used to optimize the geometries of different conformers and determine their relative energies, providing insight into the preferred three-dimensional structure of the molecule in the gaseous state. bohrium.com These steric factors are crucial in understanding the molecule's crystal packing and its binding affinity in biological systems.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Electron Localization Function (ELF) Studies

Understanding the electronic structure is key to predicting the reactivity of this compound. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-rich substituents, while the LUMO may be distributed over the pyrazolic nucleus and electron-withdrawing groups. researchgate.net The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational chemistry provides powerful methods for predicting spectroscopic properties, which can aid in the structural elucidation of compounds like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with the B3LYP functional, has been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental data for pyrazole derivatives. researchgate.netdntb.gov.uatandfonline.com The accuracy of these predictions can be further improved by using larger basis sets or by applying empirical scaling factors. researchgate.netnih.gov

The prediction of Ultraviolet-Visible (UV-Vis) electronic transitions is typically performed using Time-Dependent DFT (TD-DFT) or Configuration Interaction Singles (CIS) methods. nih.govnumberanalytics.com These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic transitions within the molecule. nih.gov For pyrazole systems, these transitions are often of the π → π* type. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions of UV-Vis spectra. nih.gov

Table 1. Summary of Computational Methods and Predicted Parameters for Pyrazole Systems

| Parameter | Computational Method | Typical Basis Set | Key Findings/Applications |

|---|---|---|---|

| Geometry Optimization | DFT (B3LYP, M06-2X), MP2 | 6-311++G(d,p), cc-pVTZ | Determines stable conformations and tautomeric forms. |

| Tautomer Stability | DFT, MP2 with PCM | 6-311++G(d,p) | Predicts relative energies of tautomers in gas and solution phases. |

| Proton Transfer Barriers | DFT, MP2 | 6-311++G(d,p) | Calculates activation energies for inter- and intramolecular proton transfer. |

| Electronic Structure | DFT (HOMO-LUMO, NBO) | 6-311++G(d,p) | Analyzes frontier orbitals, charge distribution, and intramolecular interactions. |

| NMR Chemical Shifts | DFT (GIAO method) | 6-311++G(d,p), TZVP | Predicts ¹H and ¹³C NMR spectra for structural confirmation. |

| UV-Vis Spectra | TD-DFT, CIS | 6-311G(d,p) | Predicts electronic absorption wavelengths (λmax) and transitions. |

Computational Modeling of Reaction Pathways and Transition States

The process of modeling a reaction pathway begins with the optimization of the geometries of the reactants, products, and any proposed intermediates. Following this, various potential transition state structures are proposed and subjected to optimization calculations. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. To confirm that a calculated transition state connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. mdpi.com

For a hypothetical reaction involving this compound, such as an electrophilic substitution at the C4 position, computational modeling could provide the following illustrative data:

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Electrophile | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Sigma Complex | +5.7 |

| TS2 | Second Transition State | +10.1 |

| Products | Substituted Pyrazole + Byproduct | -8.4 |

Furthermore, computational studies can provide detailed geometric parameters of the transition state structures. This information can reveal the nature of bond-breaking and bond-forming processes. For instance, in a transition state, the lengths of the bonds being formed are typically longer than in the final product, while the bonds being broken are elongated compared to the reactant.

| Parameter | Description | Calculated Value (Å) |

|---|---|---|

| C4-E | Bond being formed (Carbon to Electrophile) | 2.15 |

| C4-H | Bond being broken (if applicable) | 1.35 |

| N1-C5 | Pyrazole ring bond | 1.38 |

| C3-C4 | Pyrazole ring bond | 1.42 |

These computational approaches are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving pyrazole derivatives. By comparing the activation energies of different possible reaction pathways, chemists can predict which products are likely to form under kinetic control. mdpi.com Similarly, by comparing the energies of the final products, predictions can be made about the thermodynamically favored products. The insights gained from such computational investigations are invaluable for the rational design of synthetic routes and the development of new chemical entities. eurasianjournals.com

Reactivity Profiles and Mechanistic Studies of 1 Isopropyl 3,5 Dimethyl 1h Pyrazol 4 Ol

Electrophilic Substitution Reactions on the Pyrazole (B372694) Core

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site for this attack is the C4 position, which has the highest electron density. However, in 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, this position is already substituted by a hydroxyl group. This has two major consequences: the primary site of substitution is blocked, and the -OH group, being strongly activating, significantly influences the ring's reactivity.

Electrophilic attack would require forcing conditions and would likely occur at a different position or involve reaction at the hydroxyl group itself. Should direct ring substitution occur, it would target the less sterically hindered and electronically influenced positions, though this is generally unfavorable compared to reactions on unsubstituted pyrazoles.

Common electrophilic substitution reactions for pyrazoles include:

Halogenation: Pyrazoles are readily halogenated at the C4 position. For instance, 3,5-dimethylpyrazoles react efficiently with N-halosuccinimides (NBS, NCS, NIS) to yield 4-halo derivatives. The reaction of 3,5-dimethylpyrazole (B48361) with various halogenating agents under ultrasound irradiation provides the corresponding 4-halo-3,5-dimethylpyrazoles in good yields.

Nitration: Direct nitration of pyrazoles with a mixture of nitric acid and sulfuric acid typically yields the 4-nitropyrazole. For 3,5-dimethylpyrazole, this reaction provides 3,5-dimethyl-4-nitropyrazole in high yield. An alternative route involves the formation of an N-nitropyrazole intermediate, which then rearranges to the 4-nitro product.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group at the C4 position to yield pyrazole-4-sulfonic acid.

Given that the C4 position is occupied in this compound, these standard electrophilic substitution reactions are unlikely to proceed in the same manner. Instead, the reaction with strong electrophiles might lead to oxidation of the electron-rich pyrazol-4-ol system.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Ultrasound, CH3CN, 25-30 °C, 10 min | 4-Bromo-3,5-dimethylpyrazole | 94 | |

| N-Chlorosuccinimide (NCS) | Ultrasound, CH3CN, 25-30 °C, 20 min | 4-Chloro-3,5-dimethylpyrazole | 90 | |

| N-Iodosuccinimide (NIS) | Ultrasound, CH3CN, 25-30 °C, 25 min | 4-Iodo-3,5-dimethylpyrazole | 85 |

Nucleophilic Transformations of the Hydroxyl Group at C4

The hydroxyl group at the C4 position behaves similarly to a phenolic hydroxyl group due to its attachment to an aromatic ring. It can act as a nucleophile or be converted into a good leaving group for subsequent nucleophilic substitution.

O-Alkylation and O-Acylation (Ether and Ester Formation): The hydroxyl group can be deprotonated with a suitable base to form a pyrazolate anion, which then acts as a potent nucleophile. Reaction with alkyl halides would lead to the corresponding 4-alkoxy-pyrazole (ether), while reaction with acyl chlorides or anhydrides would yield 4-acyloxy-pyrazole (ester) derivatives. Studies on the esterification of pyrazole-4-carboxylic acids highlight that reaction efficiency can be influenced by steric hindrance around the reaction center.

Conversion to a Leaving Group: The hydroxyl group is inherently a poor leaving group. To facilitate its substitution by other nucleophiles, it can be converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. The resulting sulfonate ester is highly susceptible to displacement by a wide range of nucleophiles (e.g., halides, cyanide, azides), providing a versatile route to various 4-substituted pyrazoles.

Chemical Modifications of the Alkyl Substituents (Isopropyl and Methyl Groups)

The alkyl groups attached to the pyrazole core are generally robust. However, they can undergo reaction under specific conditions, typically involving radical pathways or strong oxidation.

Oxidation of Methyl Groups: The methyl groups at the C3 and C5 positions can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (KMnO4). The pyrazole ring itself is generally resistant to such oxidative conditions. This transformation would yield 1-isopropyl-4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid.

Reactivity of the Isopropyl Group: The N-isopropyl group is chemically stable. Modification would require harsh conditions, and selective functionalization of the isopropyl group without affecting other parts of the molecule would be challenging. Radical halogenation could occur at the tertiary carbon of the isopropyl group, but such reactions often lack selectivity.

Cycloaddition and Condensation Reactions Involving the Pyrazol-4-ol Moiety

The aromatic 1H-pyrazole ring is not typically reactive in cycloaddition reactions. However, its non-aromatic tautomer, 4H-pyrazole, can participate as a diene in Diels-Alder reactions. For this compound to engage in such a reaction, it would first need to be oxidized to its corresponding pyrazol-4-one, which can then exist in equilibrium with its 4H-pyrazole-4-one tautomer.

The reactivity of 4H-pyrazoles in Diels-Alder reactions is significantly influenced by substituents at the C4 position. Computational studies have shown that spirocyclic and fluorinated 4H-pyrazoles exhibit enhanced reactivity. While the parent pyrazol-4-ol is aromatic and thus unreactive as a diene, its oxidized ketone form could potentially react with dienophiles, especially strained ones like alkynes, to form bicyclic adducts.

Condensation reactions are also conceivable. The active hydrogen on the hydroxyl group or the C-H bonds of the methyl groups could potentially participate in condensation reactions with electrophilic partners like aldehydes or ketones under specific catalytic conditions, though such reactions are not commonly reported for this scaffold.

Catalytic Reactivity of this compound as a Substrate or Ligand

The title compound can participate in catalytic processes either as a substrate undergoing transformation or as a ligand coordinating to a metal center to facilitate a reaction.

As a Substrate: The pyrazole ring can be functionalized via modern catalytic cross-coupling reactions. After converting the C4-OH group to a triflate (a common leaving group in cross-coupling), the molecule could undergo Suzuki, Heck, or Buchwald-Hartwig amination reactions to introduce aryl, vinyl, or amino groups at the C4 position. Furthermore, direct C-H arylation methods, catalyzed by palladium, have been developed for pyrazoles, offering a route to complex arylated structures.

As a Ligand: Pyrazole derivatives are exceptionally versatile ligands in coordination chemistry and homogeneous catalysis. The two adjacent nitrogen atoms of the pyrazole ring are excellent donors for transition metals. This compound can act as a bidentate ligand through its two nitrogen atoms (N,N-coordination) or potentially as a tridentate ligand involving the C4-hydroxyl oxygen (N,N,O-coordination). Pyrazole-based ligands have been successfully employed in a wide array of catalytic reactions, including olefin polymerization, C-C cross-coupling, and transfer hydrogenation. The specific steric and electronic properties imparted by the isopropyl and methyl groups would influence the stability and catalytic activity of the resulting metal complex.

| Catalyst Type | Reaction | Metal Center | Reference |

|---|---|---|---|

| Titanium-Pyrazole Complex | Ring-Opening Polymerization of L-lactide | Titanium (Ti) | |

| Ruthenium-Pincer Pyrazole Complex | Transfer Hydrogenation of Ketones | Ruthenium (Ru) | |

| Palladium-NHC Pyrazole Complex | Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | |

| Nickel-DalPhos Pyrazole Complex | C-N Cross-Coupling (Amination) | Nickel (Ni) |

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Understanding the precise mechanisms of the reactions involving this compound would rely on detailed kinetic and isotopic labeling studies. While such studies have not been performed on this specific molecule, the principles can be extrapolated from research on the broader pyrazole family.

Kinetic Studies: Reaction kinetics provide insight into the rate-determining step and the influence of substituents on reaction rates. For example, kinetic analysis of the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) has elucidated how electronic effects of substituents and pH modulate the reaction rate and mechanistic pathway. Similarly, the kinetics of the electrophilic iodination of pyrazole have been studied to compare its reactivity to other azoles. A kinetic study of a reaction involving the title compound, such as the esterification of its hydroxyl group, would reveal the order of the reaction and the activation energy, providing clues about the transition state.

Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. For instance, deuterium (²H) or carbon-13 (¹³C) can be incorporated into one of the starting materials, and the position of the label in the final product can be determined by NMR or mass spectrometry. This technique has been applied to develop a synthetic path to deuterated pyrazoles to clarify the mechanism of 1,3-dipolar cycloaddition reactions. In the context of the title compound, a ¹⁸O label in the hydroxyl group could be used to confirm whether a reaction, like esterification, proceeds via cleavage of the O-H bond or the C-O bond.

Synthesis and Exploration of Structural Derivatives and Analogues of 1 Isopropyl 3,5 Dimethyl 1h Pyrazol 4 Ol

Chemical Modification of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position of the pyrazole (B372694) ring is a primary site for chemical modification. Its nucleophilic character allows for reactions such as etherification and esterification, enabling the introduction of a wide array of functional groups. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity.

Etherification: The synthesis of pyrazole-4-yl ethers can be achieved under standard Williamson ether synthesis conditions. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), generates a pyrazolate anion. This intermediate can then react with various alkyl or aryl halides to yield the corresponding ether derivatives. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

Esterification: Ester derivatives are readily prepared through several established methods. The reaction of 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-ol with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a direct route to the corresponding esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although this method may require more forcing conditions. These reactions allow for the incorporation of diverse acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic moieties.

Below is a table representing hypothetical examples of such modifications:

| Reaction Type | Reagent | Product Structure | Resulting Derivative |

|---|---|---|---|

| Etherification | Benzyl bromide (BnBr) | 4-(Benzyloxy)-1-isopropyl-3,5-dimethyl-1H-pyrazole | |

| Etherification | Ethyl iodide (EtI) | 4-Ethoxy-1-isopropyl-3,5-dimethyl-1H-pyrazole | |

| Esterification | Acetyl chloride (AcCl) | 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl acetate | |

| Esterification | Benzoyl chloride (BzCl) | 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl benzoate |

Diversification of Alkyl Substituents on the Pyrazole Ring

The synthesis of pyrazole analogues with varied alkyl substituents at the C3 and C5 positions is crucial for exploring structure-activity relationships. While the parent compound features two methyl groups, creating unsymmetrical 3,5-dialkylpyrazoles requires regioselective synthetic strategies. A common approach involves the condensation of an unsymmetrical 1,3-diketone with isopropylhydrazine. However, this often leads to a mixture of regioisomers.

To achieve regioselectivity, methods have been developed that utilize precursors with directing groups. For instance, a 3-alkoxymethyl-5-alkylpyrazole can undergo regioselective N-arylation or N-alkylation, where the alkoxymethyl group directs the incoming substituent to the desired nitrogen atom. acs.orgnih.gov Subsequent chemical manipulation of the alkoxymethyl group can then yield the desired unsymmetrically substituted pyrazole. acs.org This multi-step approach allows for the controlled synthesis of analogues where, for example, one methyl group is replaced by an ethyl, propyl, or other alkyl group, providing a library of compounds for further investigation. acs.orgnih.gov

Another strategy involves the regioselective synthesis of 1,3,5-triaryl-4-alkylpyrazoles, which can be adapted for alkyl-substituted pyrazoles. nih.govacs.org This method often relies on the reaction of α,β-unsaturated ketones with arylhydrazines, where the substitution pattern of the enone dictates the final regiochemistry of the pyrazole product. acs.org

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazol-4-ol Motif

Fusing the pyrazole ring with other heterocyclic systems can lead to novel molecular architectures with unique chemical and biological properties. The pyrazol-4-ol motif can be incorporated into various fused systems, often by first converting the hydroxyl group into a more reactive functional group, such as an amino group.

Pyrazolopyridines: The synthesis of pyrazolo[1,5-a]pyridines can be achieved through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org Another approach involves cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. acs.org To incorporate the 1-isopropyl-3,5-dimethylpyrazol-4-ol scaffold, it would first need to be converted into a suitable 1,3-dicarbonyl equivalent or another reactive intermediate compatible with these cyclization strategies.

Pyrazolopyrimidines: Pyrazolo[3,4-d]pyrimidines are a well-studied class of fused heterocycles. A common synthetic route involves the cyclization of 5-aminopyrazoles with various one-carbon synthons. nih.govnih.gov For example, reacting a 5-aminopyrazole with N,N-substituted amides in the presence of a coupling agent like PBr3 can yield the corresponding pyrazolo[3,4-d]pyrimidine. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized by reacting 5-aminopyrazoles with reagents like sodium 3-oxoprop-1-en-1-olates, where the regioselectivity is driven by the higher nucleophilicity of the exocyclic amino group. researchgate.net

Pyrimido[4,5-d]pyrimidines: The synthesis of pyrimido[4,5-d]pyrimidines can be accomplished through multi-component reactions. For instance, a four-component reaction involving a 6-aminouracil, an aldehyde, a secondary amine, and an ionic liquid catalyst has been reported to efficiently produce these fused systems. nih.govresearchgate.net Incorporating the pyrazole motif would involve using a pyrazole-containing aldehyde or amine as one of the components in the reaction. nih.gov

The fusion of a pyrazole ring with a triazole ring creates a nitrogen-rich heterocyclic system. A versatile method for synthesizing pyrazole-triazole hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". beilstein-journals.orgkit.edu This approach typically involves the reaction of a pyrazolyl azide (B81097) with an alkyne or vice versa. beilstein-journals.orgkit.educhemrxiv.org A key advantage of this method is that it allows for the facile N-functionalization of the pyrazole before the triazole ring is constructed. beilstein-journals.orgresearchgate.net The synthesis often starts from an aminopyrazole, which is converted to a diazonium salt and subsequently to an azide. researchgate.net This pyrazolyl azide can then be reacted with a variety of alkynes to generate a library of pyrazole-triazole hybrids. beilstein-journals.org

| Fused System | General Precursor | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole | Vilsmeier reaction and heterocyclization | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | Condensation with enaminone | researchgate.net |

| Pyrazolo-Triazole Hybrid | Aminopyrazole (via azide) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | beilstein-journals.orgkit.edu |

| Pyrazolo[1,5-a]pyridine | N-Amino-2-iminopyridine | Cross-dehydrogenative coupling with 1,3-dicarbonyls | acs.org |

Development of Novel Pyrazole-Based Ligands for Coordination Chemistry

Pyrazole derivatives are excellent ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms which can coordinate to metal ions. researchgate.netresearchgate.net The pyrazole ring can act as a neutral monodentate ligand or, upon deprotonation, as a bridging anionic ligand. The this compound scaffold can be developed into more complex chelating ligands.

The hydroxyl group at the C4 position can act as an additional coordination site, allowing the ligand to bind in a bidentate fashion. Furthermore, functional groups can be introduced at the C4 position (via the hydroxyl group) or on the methyl groups to create multidentate ligands. researchgate.net For example, converting the hydroxyl group to an ether with a pendant donor group (e.g., a pyridine or another pyrazole) would create a tridentate or tetradentate ligand. nih.gov These tailored ligands can be used to synthesize coordination complexes with specific geometries and electronic properties, which is of interest in areas such as catalysis and materials science. nih.govbohrium.com The synthesis of such complexes typically involves reacting the pyrazole-based ligand with a metal salt in a suitable solvent. nih.gov

Methodologies for Structure-Activity Relationship (SAR) Investigations in Pyrazole Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science for optimizing the properties of a lead compound. For pyrazole derivatives, SAR investigations typically involve systematic modifications at various positions of the pyrazole ring and evaluating the impact on a specific biological or physical property. nih.gov

Key SAR methodologies for pyrazole derivatives include:

Modification of N1-substituent: The isopropyl group in the title compound can be replaced with other alkyl, aryl, or heterocyclic groups to probe the steric and electronic requirements of the binding pocket or active site. elsevierpure.com

Variation of C3 and C5 substituents: Replacing the methyl groups with different alkyl or aryl groups can influence potency and selectivity. SAR studies on pyrazole carboxanilides, for instance, have explored the impact of these substitutions on fungicidal activity. oup.comnih.gov

Functionalization of the C4 position: The hydroxyl group can be converted into a variety of ethers, esters, or amides to explore the effect of different functional groups at this position. nih.govresearchgate.net This is a common strategy in the development of kinase inhibitors, where interactions at this position can be critical for binding. nih.govmdpi.com

Scaffold hopping: Replacing the pyrazole core with other heterocycles while maintaining key pharmacophoric features can lead to new chemical series with improved properties.

These systematic modifications, combined with biological testing and computational modeling, allow for the development of a comprehensive SAR model. nih.govnih.gov This model can then guide the design of new analogues with enhanced activity, selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net

Advanced Applications and Role in Enabling Chemical Discovery

1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol as a Versatile Building Block in Complex Organic Synthesis

The utility of this compound as a building block in organic synthesis stems from its straightforward accessibility and the reactivity of its core functional groups. General synthetic routes to N-substituted 4-hydroxypyrazoles have been developed, providing a reliable foundation for obtaining this and related structures. One such method involves the reaction of N-substituted hydrazones with glyoxals under non-aqueous conditions rsc.org. Another effective approach is the direct synthesis from vinyl azides and hydrazines, which proceeds under mild conditions to deliver polysubstituted 4-hydroxypyrazoles in good yields rsc.org.

Once synthesized, the 4-hydroxy group imparts significant versatility to the molecule, serving as a synthetic handle for a wide array of chemical transformations. This hydroxyl group can undergo reactions typical of phenols, enabling its conversion into a variety of other functional groups and facilitating the construction of more complex molecular architectures. For instance, the hydroxyl group can be readily converted into ethers or esters, or it can be used in coupling reactions to append new fragments to the pyrazole (B372694) core. The development of copper-catalyzed methods for the direct 4-alkoxylation of 4-iodopyrazoles highlights the value of C4-oxygenated pyrazoles in synthetic chemistry nih.gov.

The strategic position of the hydroxyl group also allows it to influence the reactivity of the pyrazole ring and serve as a precursor for other derivatives. For example, oxidation of the hydroxyl group could yield a pyrazol-4-one, a different class of heterocyclic compound with its own unique reactivity. Furthermore, the presence of this functional group is a key starting point for synthesizing derivatives such as 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a known intermediate in the synthesis of pharmaceuticals and agrochemicals chemimpex.com. The ability to transform the 4-hydroxy moiety makes this compound a valuable and adaptable intermediate for accessing a broad range of functionalized pyrazole derivatives.

Table 1: Potential Synthetic Transformations of the 4-Hydroxy Group This table is generated based on standard organic chemistry principles applied to the 4-hydroxypyrazole scaffold.

| Reaction Type | Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide (R-X) | Alkoxy (-OR) | Synthesis of 4-alkoxypyrazole derivatives nih.gov |

| Esterification | Acyl Chloride (RCOCl), Pyridine (B92270) | Ester (-OCOR) | Creation of prodrugs or modification of solubility |

| Oxidation | Mild Oxidizing Agent | Ketone (in tautomeric form) | Access to pyrazol-4-one scaffolds |

| Aromatic Substitution | Electrophiles (e.g., in Friedel-Crafts type reactions) | Substituted Pyrazole Ring | Further functionalization of the heterocyclic core |

Contributions to Methodological Development in Chemical Biology and Drug Discovery

The 4-hydroxypyrazole scaffold, including derivatives of this compound, has been instrumental in the design of novel bioactive compounds and the development of synthetic strategies in drug discovery. This contribution is focused on the design principles and synthetic pathways rather than clinical outcomes.

A significant example of its role is in the discovery of new inhibitors of ferroptosis, an iron-dependent form of cell death implicated in various diseases nih.gov. In a recent study, researchers identified a 4-hydroxypyrazole derivative as a promising ferroptosis inhibitor through phenotypic screening nih.gov. This initial hit served as the chemical starting point for a focused compound design and synthesis campaign. By systematically modifying the substituents on the 4-hydroxypyrazole core, a series of new analogues were synthesized to establish a clear structure-activity relationship (SAR) nih.gov. This methodological approach led to the development of a new compound, 25 , which exhibited significantly more potent inhibition of ferroptosis than the well-established inhibitor ferrostatin-1 (Fer-1) nih.gov. Mechanistic studies revealed that the potent activity was derived from the compound's intrinsic radical-trapping antioxidant capacity, a feature directly linked to the chemistry of the 4-hydroxypyrazole moiety nih.gov.

The table below illustrates the rational design process, showing how modifications to the core structure led to improved activity. This demonstrates the value of the 4-hydroxypyrazole scaffold in methodological drug design.

Table 2: SAR of 4-Hydroxypyrazole Derivatives as Ferroptosis Inhibitors Data extracted from a study on ferroptosis inhibitors nih.gov.

| Compound | Key Structural Features | Ferroptosis Inhibitory Activity (EC50 in HT-1080 cells) |

|---|---|---|

| HW-3 (Initial Hit) | 4-Hydroxypyrazole core | 120.1 ± 3.5 nM |

| Ferrostatin-1 (Reference) | Established inhibitor | 23.4 ± 1.3 nM |

| Compound 25 (Optimized) | Modified 4-Hydroxypyrazole derivative | 8.6 ± 2.2 nM |

Beyond this specific example, the broader class of hydroxypyrazoles has proven to be a valuable template in medicinal chemistry. For example, 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogues have been synthesized as foundational structures for potential antitumor agents researchgate.net. Similarly, 5-hydroxypyrazole derivatives have been developed as reversible inhibitors of lysine-specific demethylase 1 (LSD1), an important target in epigenetic therapy nih.gov. These examples underscore how the hydroxypyrazole motif contributes to the methodological development of new therapeutic strategies by providing a versatile and effective scaffold for rational drug design.

Utilization in Materials Science Research

The application of this compound specifically in materials science is a nascent field with limited direct research. However, the structural features of the molecule suggest potential utility in the development of functional materials. The pyrazole ring is an electron-rich aromatic system, and such heterocyclic compounds are often investigated for their optical and electronic properties.

Computational studies, such as Density Functional Theory (DFT) calculations on related pyrazole derivatives, have been used to analyze molecular structures, charge distributions, and nonlinear optical (NLO) properties researchgate.net. Such properties are critical for applications in optoelectronics. The hyperpolarizability of some pyrazoles suggests they could be candidates for NLO materials bohrium.com. The combination of the pyrazole heterocycle with a phenolic hydroxyl group in this compound could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, particularly upon coordination with metal ions.

Furthermore, the phenolic hydroxyl group offers a reactive site for polymerization. It could be incorporated into polymer backbones, such as polyesters or polycarbonates, or used as a monomer in the synthesis of phenolic resins. The resulting polymers would benefit from the inherent thermal stability and chemical resistance often associated with the pyrazole ring. The hydroxyl group also imparts antioxidant properties, suggesting that the compound or its derivatives could be used as stabilizers in polymeric materials to prevent degradation. While not extensively explored, the unique combination of a stable heterocyclic ring and a reactive phenolic group makes this compound a promising candidate for future research in functional materials.

Role in the Development of Novel Catalytic Systems and Methodologies

In the field of catalysis, pyrazole-containing ligands are of immense importance due to the ability of their nitrogen atoms to coordinate strongly with a wide range of metal ions. This coordination is fundamental to the design of homogeneous catalysts for various organic transformations. Studies have demonstrated that pyrazole-based ligands can form stable complexes with metals like copper, which then act as effective catalysts in oxidation reactions bohrium.comresearchgate.net.

This compound is particularly well-suited for the development of novel catalytic systems. It possesses two distinct coordination sites: the sp²-hybridized nitrogen atoms of the pyrazole ring and the oxygen atom of the 4-hydroxy group. This structure allows it to function as a bidentate or bridging ligand, binding to a metal center through both a nitrogen and an oxygen atom. This chelation effect can enhance the stability and modulate the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

For instance, tripodal pyrazolyl ligands have been used to generate in situ copper(II) complexes that efficiently catalyze the aerobic oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes researchgate.net. The presence of the 4-hydroxy group in this compound could provide a hemilabile binding site, which can reversibly bind to the metal center during a catalytic cycle, potentially opening up coordination sites for substrate binding and facilitating catalysis. The steric bulk provided by the isopropyl and methyl groups can also be tuned to create specific pockets around the metal center, influencing substrate selectivity. The synthesis of new pyrazole-based ligands is an active area of research, and the unique structural features of this compound position it as a valuable component for designing the next generation of catalysts for oxidation, coupling, and polymerization reactions bohrium.com.

常见问题

Q. What are the recommended synthetic routes for 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol, and what methodological considerations ensure high yield and purity?

The synthesis typically involves cyclization of hydrazine derivatives with β-diketones or β-keto esters. Key steps include:

- Cyclization : Reacting 3,5-dimethylpyrazol-4-ol precursors with isopropylating agents (e.g., isopropyl bromide) under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF .

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity, as validated by HPLC .

- Yield Optimization : Maintaining reaction temperatures between 60–80°C and using inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Q. How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?

Q. What are the primary biological activities reported for this compound, and what in vitro assays are typically employed to assess them?